1,2-Dimethylpiperazine

Descripción

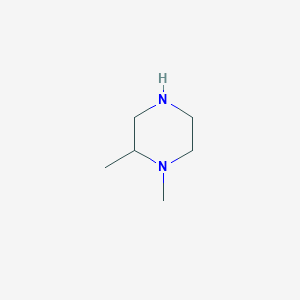

Structure

3D Structure

Propiedades

IUPAC Name |

1,2-dimethylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-5-7-3-4-8(6)2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHYWWAJZDAYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947913 | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25155-35-5, 25057-77-6 | |

| Record name | Piperazine, dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Dimethylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylpiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 25057-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Dimethylpiperazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic protocols for 1,2-dimethylpiperazine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document details two principal methodologies: the direct N-methylation of 2-methylpiperazine and a two-step process involving reductive amination of a protected 2-methylpiperazine derivative followed by deprotection. This guide is intended to serve as a practical resource for researchers and professionals engaged in the synthesis and application of piperazine-containing compounds.

Core Synthesis Routes

Two main strategies have been identified for the synthesis of this compound:

-

N-Methylation of 2-Methylpiperazine via Eschweiler-Clarke Reaction: This classical method involves the direct methylation of the two nitrogen atoms of 2-methylpiperazine using formaldehyde as the carbon source and formic acid as the reducing agent.[1][2] This one-pot reaction is a type of reductive amination.[1]

-

Reductive Amination of N-Boc-2-Methylpiperazine and Subsequent Deprotection: This two-step approach involves the initial protection of one of the nitrogen atoms of 2-methylpiperazine with a tert-butyloxycarbonyl (Boc) group. The unprotected secondary amine is then methylated via reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride.[3] The final step is the removal of the Boc protecting group to yield this compound.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthesis protocols, facilitating a comparative analysis of the two routes.

Table 1: N-Methylation of 2-Methylpiperazine (Eschweiler-Clarke Reaction)

| Parameter | Value | Reference |

| Starting Material | 2-Methylpiperazine | [5] |

| Reagents | Formaldehyde, Formic Acid, Sulfuric Acid | [5] |

| Molar Ratio (2-Methylpiperazine:Formaldehyde:Formic Acid) | 1 : 2-2.4 : 2-2.4 | [5] |

| Catalyst/Promoter | Sulfuric Acid (~0.5 mol per mol of piperazine) | [5] |

| Reaction Temperature | 40-60 °C | [5] |

| Reaction Time | Not specified, typically until CO2 evolution ceases | [1] |

| Reported Conversion | Up to 89% | [5] |

Table 2: Reductive Amination of N-Boc-2-Methylpiperazine and Deprotection

| Parameter | Value | Reference |

| Starting Material | 4-N-Boc-2-Methylpiperazine | [3] |

| Step 1: Reductive Amination | ||

| Reagents | Formaldehyde, Sodium Cyanoborohydride, Acetic Acid | [3] |

| Solvent | Methanol | [3] |

| Reaction Temperature | 25-80 °C | [3] |

| Reaction Time | 10 hours | [3] |

| Step 2: N-Boc Deprotection | ||

| Reagents | Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane | [4] |

| Solvent | Dichloromethane (DCM) or Dioxane | [4] |

| Reaction Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 1-4 hours | [4] |

Experimental Protocols

Protocol 1: N-Methylation of 2-Methylpiperazine via Eschweiler-Clarke Reaction

This protocol is adapted from established procedures for the N-methylation of piperazine derivatives.[1][5]

Materials:

-

2-Methylpiperazine

-

Formaldehyde (37% aqueous solution)

-

Formic Acid (88-98%)

-

Sulfuric Acid (98%)

-

Sodium Hydroxide (50% aqueous solution)

-

Water

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

-

Distillation apparatus

Procedure:

-

To a reaction vessel equipped with a stirrer and addition funnel, slowly add the 2-methylpiperazine to the formaldehyde solution while stirring and maintaining the temperature below 50°C with an ice bath.[5]

-

Once the addition is complete, add approximately 0.5 moles of sulfuric acid per mole of the starting piperazine compound.[5]

-

Slowly add the formic acid to the reaction mixture. The rate of addition should be controlled to manage the evolution of carbon dioxide.[1]

-

After the addition of formic acid is complete, maintain the reaction mixture at a temperature between 40°C and 60°C until the evolution of carbon dioxide subsides.[5]

-

Upon completion of the reaction, cool the mixture and neutralize it with a 50% sodium hydroxide solution.[5]

-

The methylated piperazine layer will separate. This layer should be washed with a 50% sodium hydroxide solution, diluted with water, and then purified by azeotropic distillation.[5]

Protocol 2: Synthesis of this compound via Reductive Amination and Deprotection

This two-step protocol involves the initial N-methylation of Boc-protected 2-methylpiperazine, followed by the removal of the Boc group.

Step 1: Reductive Amination of 4-N-Boc-2-Methylpiperazine

This procedure is based on the reductive amination of secondary amines.[3][6]

Materials:

-

4-N-Boc-2-Methylpiperazine

-

Formaldehyde (37% aqueous solution)

-

Sodium Cyanoborohydride (NaBH3CN)

-

Acetic Acid

-

Methanol

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Dissolve 4-N-Boc-2-methylpiperazine in methanol in a round-bottom flask.

-

Add formaldehyde (typically a slight excess) to the solution.

-

Add acetic acid to the mixture to facilitate the formation of the iminium ion.

-

Carefully add sodium cyanoborohydride portion-wise to the stirred solution. The reaction is typically carried out at a temperature ranging from 25°C to 80°C for approximately 10 hours.[3]

-

Monitor the reaction progress using TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-Boc-1,2-dimethylpiperazine.

Step 2: N-Boc Deprotection

This protocol is a standard procedure for the removal of a Boc protecting group.[4]

Materials:

-

N-Boc-1,2-dimethylpiperazine (from Step 1)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Standard laboratory glassware

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the crude N-Boc-1,2-dimethylpiperazine in anhydrous DCM in a round-bottom flask and cool the solution to 0°C in an ice bath.[4]

-

Slowly add TFA (5-10 equivalents) to the stirred solution.[4]

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the reaction by TLC or LC-MS.[4]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[4]

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases and the pH is basic.[4]

-

Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation if necessary.

Visualizations

The following diagrams illustrate the reaction pathways and experimental workflows for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

Caption: Experimental workflows for the synthesis of this compound.

References

An In-depth Technical Guide to cis- and trans-1,2-Dimethylpiperazine Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. The introduction of stereocenters, as seen in 1,2-dimethylpiperazine, provides an opportunity to explore the impact of stereochemistry on pharmacological activity. This technical guide offers a comprehensive overview of the cis- and trans-isomers of this compound, focusing on their synthesis, conformational analysis, and spectroscopic characterization. Due to the limited availability of direct experimental data for these specific isomers, this guide also incorporates data from analogous compounds and computational predictions to provide a thorough understanding of their chemical and physical properties. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel piperazine-based therapeutics.

Synthesis and Isomer Separation

The synthesis of this compound typically results in a mixture of cis- and trans-isomers, necessitating effective separation techniques for the isolation of the pure stereoisomers.

General Synthetic Approach

A common route to N,N'-disubstituted piperazines involves the reductive amination of a primary amine with a suitable diketone or a related precursor. For this compound, a potential synthetic pathway starts from 1,2-diaminopropane, which is reacted with a two-carbon electrophile followed by cyclization and N-methylation. One documented method for the synthesis of this compound involves a multi-step process starting from 4-N-Boc-2-methyl-piperazine[1].

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Step 1: Reductive Amination. 4-N-Boc-2-methyl-piperazine is subjected to reductive amination using formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The reaction is typically carried out at a temperature range of 25 - 80 °C for approximately 10 hours.

-

Step 2: Deprotection. The Boc protecting group is removed by treatment with trifluoroacetic acid in a solvent like dichloromethane at room temperature for about 1 hour.

-

Work-up and Purification. Following the reaction, a standard aqueous work-up is performed to neutralize the acid and extract the product into an organic solvent. The crude product, a mixture of cis- and trans-isomers, is then purified.

Isomer Separation

The separation of cis- and trans-isomers of cyclic diamines is often challenging due to their similar physical properties. Gas chromatography (GC) is a powerful technique for the separation of volatile isomers.

Experimental Protocol: Gas Chromatographic Separation of Diamine Isomers (General Procedure)

While a specific protocol for this compound is not available, a general procedure for the separation of diamine isomers by GC can be described[2][3]:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

-

Column: A capillary column with a chiral stationary phase (e.g., based on amino acid derivatives or cyclodextrins) is often necessary for the separation of stereoisomers[2]. For less challenging separations of geometric isomers, a polar capillary column may suffice.

-

Carrier Gas: An inert gas such as helium or nitrogen is used as the carrier gas.

-

Temperature Program: The oven temperature is programmed to ramp from an initial low temperature to a final high temperature to ensure the elution of all components. A typical program might start at 100 °C and ramp to 250 °C.

-

Injection: A small volume of the isomer mixture, dissolved in a suitable solvent, is injected into the heated injection port.

-

Detection: The separated isomers are detected by the FID as they elute from the column, and the retention times are used to identify each isomer.

Conformational Analysis

The piperazine ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. The presence of two methyl groups at the 1 and 2 positions in this compound leads to a complex conformational equilibrium.

In the trans-isomer , one methyl group can be in an axial position and the other in an equatorial position (a,e), or both can be equatorial (e,e) in a twist-boat conformation, or both axial (a,a) in another chair conformation. The diequatorial-like conformation is generally expected to be the most stable.

In the cis-isomer , one methyl group is axial and the other equatorial (a,e) in one chair conformation, and upon ring-flipping, they interchange their orientations to equatorial and axial (e,a). These two chair conformers are enantiomeric and thus have equal energy.

The conformational preference of substituents on a piperidine ring can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. While specific A-values for this compound are not available, data for 1,2-dimethylpiperidine can provide a useful approximation. Computational studies on 1,2-dimethylpiperidine suggest a significant preference for the C-methyl group to be in the equatorial position[4]. For N-acylpiperidines, the axial orientation of a 2-substituent can be favored due to pseudoallylic strain[5].

Diagram: Conformational Equilibrium of cis-1,2-Dimethylpiperazine

Caption: Conformational equilibrium of cis-1,2-dimethylpiperazine showing the interconversion between the two chair conformers.

Diagram: Conformational Possibilities for trans-1,2-Dimethylpiperazine

Caption: Potential conformers of trans-1,2-dimethylpiperazine, including chair and twist-boat forms.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of cis- and trans-isomers.

¹H and ¹³C NMR Spectroscopy

While specific, experimentally verified ¹H and ¹³C NMR data for cis- and trans-1,2-dimethylpiperazine are not available in the surveyed literature, we can predict the expected spectral features based on general principles and data from related structures. The chemical shifts and coupling constants of the ring protons and carbons will be highly dependent on the stereochemistry and conformation of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for cis- and trans-1,2-Dimethylpiperazine

| Isomer | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| cis | N-CH₃ | ~2.3 | ~45 |

| C-CH₃ | ~1.1 | ~15 | |

| Ring CH₂ | 2.0 - 3.0 | 45 - 60 | |

| Ring CH | 2.5 - 3.5 | 50 - 65 | |

| trans | N-CH₃ | ~2.3 | ~45 |

| C-CH₃ | ~1.1 | ~15 | |

| Ring CH₂ | 2.0 - 3.0 | 45 - 60 | |

| Ring CH | 2.5 - 3.5 | 50 - 65 |

Note: These are estimated values and will vary depending on the solvent and other experimental conditions.

Experimental Protocol: NMR Spectral Analysis (General Procedure) [6][7]

-

Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required.

-

2D NMR (Optional but Recommended): To aid in the complete assignment of signals, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

-

Data Processing: Process the acquired data by applying Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Physicochemical Properties

pKa Values

The basicity of the nitrogen atoms in the piperazine ring is a critical parameter influencing the pharmacokinetic and pharmacodynamic properties of piperazine-based drugs. While the pKa values for this compound are not explicitly reported, data for related compounds can provide valuable estimates.

Table 2: pKa Values of Selected Piperazine Derivatives at 298 K

| Compound | pKa₁ | pKa₂ | Reference |

| Piperazine | 9.73 | 5.35 | [8] |

| 2-Methylpiperazine | 9.77 | 5.21 | [8] |

| 1,4-Dimethylpiperazine | 8.25 | 4.22 | [8] |

Note: The pKa values for this compound are expected to be in a similar range.

Experimental Protocol: pKa Determination by Potentiometric Titration (General Procedure) [9][10][11]

-

Solution Preparation: Prepare a standard solution of the diamine of known concentration in deionized water. Also, prepare a standardized solution of a strong acid (e.g., HCl).

-

Titration Setup: Place the diamine solution in a thermostatted beaker with a magnetic stirrer. Insert a calibrated pH electrode and the tip of a burette containing the standardized acid.

-

Titration: Titrate the diamine solution with the strong acid, adding the acid in small, known increments. Record the pH of the solution after each addition.

-

Data Analysis: Plot the pH of the solution as a function of the volume of acid added. The pKa values correspond to the pH at the half-equivalence points. For a diamine, there will be two equivalence points and two half-equivalence points, corresponding to pKa₁ and pKa₂.

Biological Activity

While the piperazine moiety is present in a wide range of biologically active molecules, including antipsychotics, antidepressants, and antihistamines, specific biological data for cis- and trans-1,2-dimethylpiperazine are not extensively documented in the public domain. The pharmacological activity of piperazine derivatives is highly dependent on the nature and stereochemistry of the substituents.

Given the lack of specific signaling pathway information for this compound, a generalized workflow for evaluating the biological activity of novel piperazine derivatives is presented below.

Diagram: General Workflow for Biological Evaluation of Piperazine Derivatives

Caption: A generalized workflow for the biological evaluation of newly synthesized piperazine isomers.

Conclusion

This technical guide provides a summary of the available information on cis- and trans-1,2-dimethylpiperazine. It is evident that while the general chemistry of piperazines is well-established, there is a significant lack of specific experimental data for the 1,2-dimethyl substituted isomers. This guide highlights the need for further research to fully characterize these compounds, including detailed synthetic and separation protocols, comprehensive spectroscopic analysis, and thorough biological evaluation. Such studies would be invaluable to the medicinal chemistry community and could pave the way for the discovery of novel therapeutic agents.

References

- 1. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. community.wvu.edu [community.wvu.edu]

- 4. Synthesis and Biological Evaluation of New Piperazine Substituted...: Ingenta Connect [ingentaconnect.com]

- 5. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000092) [hmdb.ca]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents - Europub [europub.co.uk]

- 9. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]

- 10. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 11. uregina.scholaris.ca [uregina.scholaris.ca]

An In-depth Technical Guide to the Chemical Properties and Structure of 1,2-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethylpiperazine, a heterocyclic amine, is a substituted derivative of piperazine. Its structure, featuring methyl groups on adjacent nitrogen and carbon atoms, gives rise to stereoisomerism, influencing its chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound, intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Chemical Properties

While extensive experimental data for this compound is not as readily available as for its 1,4- and 2,5- isomers, the following table summarizes the known quantitative and qualitative properties.

| Property | Value | Source |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| CAS Number | 25057-77-6 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 42 °C at 6 mmHg | [4] |

| Density | Predicted: 0.855 ± 0.06 g/cm³ | [4] |

| pKa | Predicted: 9.31 ± 0.40 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [4] |

Chemical Structure

This compound possesses two stereocenters, leading to the existence of cis and trans isomers, each of which can exist as a pair of enantiomers (R and S configurations).

Stereoisomers of this compound

Caption: 2D representation of cis and trans isomers of this compound.

The chiral nature of the 2-position carbon and the potential for nitrogen inversion contribute to the complexity of its stereochemistry. The (R) and (S) configurations of the chiral centers are critical in determining the molecule's interaction with biological systems, as has been noted in studies of its activity at nicotinic acetylcholine receptors.

Experimental Protocols

Detailed, step-by-step experimental protocols specifically for the synthesis, purification, and analysis of this compound are not extensively documented in readily available literature. However, based on general methods for the synthesis and analysis of piperazine derivatives, the following protocols can be adapted.

Synthesis

A potential synthetic route to this compound involves the N-methylation of a 2-methylpiperazine precursor. One cited method involves a multi-step reaction starting from 4-N-Boc-2-methylpiperazine.[4]

Protocol: Reductive Amination of 4-N-Boc-2-Methylpiperazine

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-N-Boc-2-methylpiperazine in methanol.

-

Reductive Amination: Add acetic acid to the solution, followed by the portion-wise addition of sodium cyanoborohydride. The reaction is typically stirred for several hours (e.g., 10 hours) at a temperature ranging from room temperature to elevated temperatures (e.g., 25-80 °C).[4]

-

Boc Deprotection: After the reductive amination is complete, the solvent is removed under reduced pressure. The resulting residue is then dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic acid is added, and the mixture is stirred at room temperature for approximately one hour to remove the Boc protecting group.[4]

-

Work-up and Isolation: The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated to yield the crude this compound.

Purification

Purification of the crude product can be achieved through distillation, leveraging the volatility of the compound.

Protocol: Purification by Distillation

-

Apparatus Setup: Assemble a distillation apparatus. Given the reported boiling point of 42 °C at 6 mmHg, a vacuum distillation is necessary for purification at lower temperatures to prevent decomposition.[4]

-

Distillation: The crude this compound is placed in the distillation flask. The system is evacuated to the desired pressure (e.g., 6 mmHg). The flask is then heated gently.

-

Fraction Collection: The fraction distilling at or near the expected boiling point is collected in a receiving flask. It is advisable to collect multiple fractions to ensure the purity of the main product.

Analysis

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: NMR Analysis

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation: The resulting spectra should be analyzed for chemical shifts, coupling constants, and integration values to confirm the structure of this compound, including its stereochemistry if chiral NMR shift reagents or a chiral solvent are used.

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

GC-MS Parameters:

-

Gas Chromatograph (GC): Use a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature program should be optimized to achieve good separation from any impurities. A typical program might start at a low temperature and ramp up to a higher temperature.

-

Mass Spectrometer (MS): The mass spectrometer should be operated in electron ionization (EI) mode. Data should be collected over a suitable mass range (e.g., m/z 30-200).

-

-

Data Analysis: The retention time of the peak corresponding to this compound can be used for identification. The mass spectrum of this peak should be compared to a reference spectrum or analyzed for characteristic fragmentation patterns of piperazine derivatives to confirm the identity of the compound.

Signaling Pathways and Biological Activity

Currently, there is no information available in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its biological activity has been explored to some extent, particularly in the context of its chiral isomers' interactions with nicotinic acetylcholine receptors. However, this interaction does not constitute a well-defined signaling pathway that can be visualized. The primary role of this compound in a research and development context appears to be as a chemical intermediate and a scaffold for the synthesis of more complex molecules.

Conclusion

This technical guide provides a summary of the currently available information on the chemical properties and structure of this compound. While some fundamental data has been reported or predicted, there remains a need for more comprehensive experimental characterization of this compound. The provided experimental protocols, adapted from general procedures for related compounds, offer a starting point for researchers working with this compound. Further investigation into its physical, chemical, and biological properties will be crucial for its potential applications in drug discovery and materials science.

References

Spectroscopic Profile of 1,2-Dimethylpiperazine: A Technical Guide

Despite its structural simplicity, a comprehensive, publicly available set of experimental spectroscopic data (NMR, IR, and MS) for 1,2-Dimethylpiperazine (CAS 25057-77-6) is currently unavailable. This guide addresses this data gap by providing a comparative analysis of predicted spectroscopic behavior alongside a detailed examination of the experimental data for its common isomers, 1,4-dimethylpiperazine and 2,6-dimethylpiperazine. This information is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering insights into the expected spectral characteristics of this compound.

Comparative Spectroscopic Data

To provide a useful frame of reference, the following tables summarize the available experimental spectroscopic data for the isomers of this compound. It is anticipated that the spectral features of this compound would exhibit some similarities to these related compounds, particularly the 2,6-isomer, while also showing distinct characteristics due to the unique arrangement of the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data for Dimethylpiperazine Isomers

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 1,4-Dimethylpiperazine | 2.25 | s | 6H | 2 x -CH₃ |

| 2.40 | s | 8H | 4 x -CH₂- | |

| cis-2,6-Dimethylpiperazine | 1.05 | d | 6H | 2 x -CH₃ |

| 1.75 | t | 2H | 2 x axial -CH- | |

| 2.75 | dd | 4H | 2 x equatorial -CH₂- | |

| 2.90 | m | 1H | -NH | |

| trans-2,6-Dimethylpiperazine | 1.08 | d | 6H | 2 x -CH₃ |

| 2.20 | m | 2H | 2 x -CH- | |

| 2.55 | dd | 2H | axial -CH₂- | |

| 2.85 | dd | 2H | equatorial -CH₂- | |

| 1.50 | br s | 1H | -NH |

¹³C NMR Data for Dimethylpiperazine Isomers

| Compound | Chemical Shift (δ) ppm | Assignment |

| 1,4-Dimethylpiperazine | 46.5 | -CH₃ |

| 55.2 | -CH₂- | |

| cis-2,6-Dimethylpiperazine | 19.5 | -CH₃ |

| 52.0 | -CH- | |

| 52.8 | -CH₂- | |

| trans-2,6-Dimethylpiperazine | 17.0 | -CH₃ |

| 50.0 | -CH- | |

| 48.5 | -CH₂- |

Infrared (IR) Spectroscopy Data

Key IR Absorptions for Dimethylpiperazine Isomers

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1,4-Dimethylpiperazine | 2940-2800 | Strong | C-H stretch (alkyl) |

| 1450 | Medium | CH₂ bend | |

| 1150 | Strong | C-N stretch | |

| 2,6-Dimethylpiperazine | 3290 | Medium, Broad | N-H stretch |

| 2960-2840 | Strong | C-H stretch (alkyl) | |

| 1460 | Medium | CH₂ bend | |

| 1130 | Strong | C-N stretch |

Mass Spectrometry (MS) Data

Key Mass Fragments for Dimethylpiperazine Isomers

| Compound | m/z | Relative Intensity (%) | Assignment |

| 1,4-Dimethylpiperazine | 114 | 40 | [M]⁺ |

| 99 | 100 | [M-CH₃]⁺ | |

| 70 | 80 | [M-C₂H₄N]⁺ | |

| 58 | 90 | [C₃H₈N]⁺ | |

| 42 | 60 | [C₂H₄N]⁺ | |

| 2,6-Dimethylpiperazine | 114 | 30 | [M]⁺ |

| 99 | 100 | [M-CH₃]⁺ | |

| 56 | 85 | [C₃H₆N]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse program is used with a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of approximately 220 ppm.

-

Data Processing: The raw free induction decay (FID) data is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first collected. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method. For volatile compounds like dimethylpiperazines, electron ionization (EI) is commonly used, often coupled with a gas chromatograph (GC-MS) for separation and introduction.

-

Ionization and Mass Analysis: In EI, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The spectrum displays the relative intensity of each fragment ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the typical stages involved in the spectroscopic analysis of a chemical compound.

Commercial Availability and Synthetic Guide for 1,2-Dimethylpiperazine: A Technical Whitepaper for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of 1,2-dimethylpiperazine. This valuable heterocyclic building block and its isomers are integral to the development of a wide range of chemical entities, particularly in the pharmaceutical and materials science sectors. This document aims to serve as a practical resource, offering detailed information for procurement, synthesis, and utilization of this compound in a research and development setting.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers, typically as a mixture of isomers or as specific stereoisomers. Researchers should carefully consider the required isomeric purity for their specific application, as different isomers can lead to vastly different biological activities and material properties. The compound is available in different grades, from research quantities to bulk amounts.

Below is a summary of prominent suppliers and their typical product specifications. It is important to note that availability and specifications are subject to change, and direct inquiry with the suppliers is always recommended.

| Supplier | Product Name(s) | CAS Number(s) | Purity/Specifications |

| Santa Cruz Biotechnology | This compound | 25057-77-6 | Research Grade |

| Manchester Organics | (2S)-1,2-Dimethylpiperazine | 485841-52-9 | Lead time 4-6 weeks |

| ChemScene | This compound | 25057-77-6 | ≥98% |

| AK Scientific | trans-2,5-Dimethylpiperazine | 2815-34-1 | 98% (GC) |

| Thermo Scientific Chemicals | trans-2,5-Dimethylpiperazine | 2815-34-1 | 98% |

| Sigma-Aldrich | 1,4-Dimethylpiperazine | 106-58-1 | 98% |

Physicochemical Properties

Understanding the physicochemical properties of this compound is crucial for its handling, reaction setup, and purification.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄N₂ | [1][2] |

| Molecular Weight | 114.19 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | ~131-132 °C (for 1,4-isomer) | [3] |

| Density | ~0.844 g/mL (for 1,4-isomer) | [3] |

| Storage Temperature | Room temperature or 4°C | [4] |

Synthetic Routes

Several synthetic routes to dimethylpiperazines have been reported. The choice of method depends on the desired isomer and the available starting materials. Below are outlined methodologies for the synthesis of dimethylpiperazine isomers.

Synthesis of this compound from 4-N-Boc-2-Methylpiperazine

A common laboratory-scale synthesis involves the reductive amination of a protected methylpiperazine derivative.

Caption: Synthesis of this compound.

Experimental Protocol:

Step 1: Reductive Amination

-

To a solution of 4-N-Boc-2-methylpiperazine (1 equivalent) in methanol, add acetic acid to adjust the pH to approximately 6.

-

Add formaldehyde (1.2 equivalents, 37% solution in water).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 10-12 hours.

-

Quench the reaction by the slow addition of 1M HCl.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Basify the aqueous residue with 2M NaOH and extract with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude Boc-protected this compound.

Step 2: Deprotection

-

Dissolve the crude product from Step 1 in dichloromethane.

-

Add trifluoroacetic acid (5 equivalents) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete deprotection.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 4M NaOH.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude this compound by distillation under reduced pressure.

Applications in Research and Drug Development

Dimethylpiperazine scaffolds are prevalent in a wide range of biologically active molecules. Their unique structural and physicochemical properties, such as basicity and the ability to participate in hydrogen bonding, make them valuable pharmacophores.

Role as a Synthetic Building Block

This compound and its isomers serve as crucial intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The piperazine moiety can influence the solubility, lipophilicity, and metabolic stability of a drug candidate.

References

Safety and handling precautions for 1,2-Dimethylpiperazine

An In-depth Technical Guide to the Safe Handling of 1,2-Dimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, focusing on its hazard profile, proper handling procedures, and emergency response protocols. The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This compound is a heterocyclic organic compound. Understanding its physical and chemical properties is crucial for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 25057-77-6 | [1] |

| Molecular Formula | C₆H₁₄N₂ | [1] |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Data not available; isomers exist as solids or liquids | [3][4] |

| Boiling Point | Data not available for 1,2-isomer; 162 °C (for 2,6-isomer) | [3] |

| Melting Point | Data not available for 1,2-isomer; 108 - 113 °C (for 2,6-isomer) | [3] |

| Flash Point | Data not available for 1,2-isomer; 44 °C / 111.2 °F (for 2,6-isomer) | [3] |

| Solubility | Miscible in water (for N,N'-isomer) | [5] |

Hazard Identification and GHS Classification

This compound and its isomers are classified as hazardous substances. The following table summarizes the GHS classifications for the closely related N,N'-Dimethylpiperazine.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Data sourced from PubChem for N,N'-Dimethylpiperazine.[2]

Toxicological Data

The toxicological properties of this compound have not been fully investigated. The data below for the isomer N,N'-Dimethylpiperazine provides an indication of its potential toxicity.

| Test | Species | Route | Result | Guideline | Reference |

| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | 1116.2 mg/kg | OECD Test Guideline 401 | [6] |

| Acute Dermal Toxicity (LD50) | Rabbit (male and female) | Dermal | 3000 mg/kg | OECD Test Guideline 402 | [6] |

| Acute Dermal Toxicity (LD50) | Rat | Subcutaneous | 2500 mg/kg | - | [5] |

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound to prevent exposure.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with appropriate cartridges should be used. |

Handling and Storage

Proper handling and storage procedures are essential to minimize risks.

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust or vapors.[3] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep in a corrosives area.[3] Incompatible with strong oxidizing agents and strong acids.[3]

First Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3] Call a physician immediately.[3] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[7] Call a physician immediately.[7] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Rinse mouth with water. Call a physician immediately.[7] |

Accidental Release and Fire-Fighting Measures

| Incident | Procedure |

| Accidental Release | Evacuate personnel from the area.[4] Remove all sources of ignition.[4] Use personal protective equipment.[4] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[4] |

| Fire-Fighting | Use dry chemical, CO₂, or alcohol-resistant foam.[3] Wear a self-contained breathing apparatus and full protective gear.[3] |

Experimental Protocols

The following are detailed methodologies for key safety-related experiments, adapted from OECD guidelines.

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

Objective: To determine the potential of this compound to cause dermal irritation or corrosion.

Methodology:

-

Animal Model: A single young adult albino rabbit is used for the initial test.[8]

-

Test Substance Preparation: If solid, the substance is moistened with a small amount of water to form a paste.[8]

-

Application: 0.5 g of the test substance is applied to a small area (approx. 6 cm²) of the rabbit's clipped skin. The site is then covered with a gauze patch and semi-occlusive dressing.[9]

-

Exposure: The duration of exposure is 4 hours.[9]

-

Observation: After patch removal, the skin is observed for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours.[10] Observations can continue for up to 14 days to assess the reversibility of any effects.[8]

-

Scoring: Dermal reactions are scored according to a standardized grading system.[10]

-

Confirmatory Test: If a corrosive effect is not observed, the test is repeated with additional animals to confirm the results.[9]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

Objective: To assess the potential of this compound to cause eye irritation or corrosion.

Methodology:

-

Animal Model: The test is initially performed on a single young adult albino rabbit.[11]

-

Dose: A single dose of 0.1 mL of the liquid test substance (or 0.1 g of a solid) is applied.

-

Application: The test substance is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[11] The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[12] Lesions of the cornea, iris, and conjunctivae are scored.

-

Washout: The eye is not washed out for at least 24 hours after instillation unless immediate corrosive effects are observed.[11]

-

Confirmatory Test: If a corrosive or severe irritant effect is not observed in the initial test, the response is confirmed using up to two additional animals.[11]

Acute Oral Toxicity (Adapted from OECD Guideline 401)

Objective: To determine the acute oral toxicity (LD50) of this compound.

Methodology:

-

Animal Model: Young adult rats of a single sex (typically females) are used.[13]

-

Dose Administration: The test substance is administered in a single dose by gavage.[14] Doses are spaced to produce a range of toxic effects and mortality rates.

-

Limit Test: A limit test can be performed at a dose of 2000 mg/kg body weight. If no mortality is observed, no further testing at higher doses is necessary.[15]

-

Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.[14]

-

Data Collection: Observations of clinical signs, body weight changes, and mortality are recorded.[14]

-

LD50 Calculation: The LD50 is calculated from the mortality data.

Aquatic Toxicity - Acute Immobilization Test with Daphnia magna (Adapted from OECD Guideline 202)

Objective: To determine the acute toxicity of this compound to Daphnia magna.

Methodology:

-

Test Organism: Young daphnids, less than 24 hours old, are used.[16]

-

Test Design: Daphnids are exposed to a range of concentrations of the test substance for 48 hours.[16] A control group is also included.[16]

-

Exposure Conditions: The test is conducted under static or semi-static conditions at a constant temperature and light cycle.[16]

-

Endpoint: Immobilization of the daphnids is recorded at 24 and 48 hours.[17]

-

EC50 Calculation: The concentration that causes immobilization in 50% of the daphnids (EC50) at 48 hours is calculated.[17]

Ready Biodegradability (Adapted from OECD Guideline 301F)

Objective: To assess the ready biodegradability of this compound in an aerobic aqueous medium.

Methodology:

-

Inoculum: Activated sludge from a sewage treatment plant is used as the microbial inoculum.[18]

-

Test System: The test substance is incubated with the inoculum in a mineral medium in the dark or diffuse light for 28 days.[19]

-

Parameters: Biodegradation is followed by measuring oxygen consumption (Manometric Respirometry).[19]

-

Reference Compound: A readily biodegradable reference compound is run in parallel to validate the test procedure.[19]

-

Pass Level: The substance is considered readily biodegradable if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[20]

Visualizations

Chemical Spill Response Workflow

Caption: Workflow for responding to a chemical spill.

First Aid Decision Tree for Exposure

References

- 1. chemscene.com [chemscene.com]

- 2. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. N,N'-Dimethylpiperazine | CAS#:106-58-1 | Chemsrc [chemsrc.com]

- 6. N,N'-Dimethylpiperazine - Safety Data Sheet [chemicalbook.com]

- 7. agc-chemicals.com [agc-chemicals.com]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. oecd.org [oecd.org]

- 13. fda.gov [fda.gov]

- 14. chemview.epa.gov [chemview.epa.gov]

- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 16. biotecnologiebt.it [biotecnologiebt.it]

- 17. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]

- 18. Efate & Metabolism | Ready Biodegradability | Eurofins Agroscience - Eurofins Scientific [eurofins.com]

- 19. oecd.org [oecd.org]

- 20. concawe.eu [concawe.eu]

1,2-Dimethylpiperazine: A Technical Guide for Chemical and Pharmaceutical Research

CAS Number: 25057-77-6[1][2] Molecular Formula: C₆H₁₄N₂[1][2]

This technical guide provides an in-depth overview of 1,2-dimethylpiperazine, a heterocyclic amine of interest to researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of its derivatives, drawing from the broader landscape of piperazine-based medicinal chemistry.

Physicochemical and Spectral Data

While comprehensive experimental data for this compound is not extensively published, the following table summarizes its known physical properties and predicted spectral characteristics. The predicted spectral data is based on the analysis of its isomers, such as 1,4-dimethylpiperazine and 2,5-dimethylpiperazine, and general principles of spectroscopy.

| Property | Value | Reference/Note |

| Molecular Weight | 114.19 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | Predicted |

| Boiling Point | 151-152 °C | |

| Density | ~0.855 g/cm³ | |

| Solubility | Soluble in water and organic solvents | Predicted based on isomers[3] |

| Predicted ¹H NMR | Signals expected in the 2.0-3.0 ppm range for ring protons and 1.0-1.5 ppm for methyl protons. | Based on spectra of related compounds[4][5] |

| Predicted ¹³C NMR | Signals for ring carbons anticipated in the 45-60 ppm range and methyl carbons around 15-20 ppm. | Based on spectra of related compounds[5][6] |

| Mass Spectrum (EI) | Molecular ion peak (M+) expected at m/z = 114, with fragmentation patterns corresponding to the loss of methyl and ethyl groups. | Based on spectra of related compounds[7] |

| IR Spectrum | C-H stretching bands around 2800-3000 cm⁻¹, C-N stretching in the 1000-1200 cm⁻¹ region, and N-H bending (if present as a secondary amine) around 1600 cm⁻¹. | Based on general IR data[8] |

Synthesis of this compound

A common route for the synthesis of this compound involves a two-step process starting from 4-N-Boc-2-methylpiperazine.[9] This method provides a clear pathway to the target molecule.

Experimental Protocol: Synthesis from 4-N-Boc-2-Methylpiperazine

Step 1: Reductive Amination

-

Materials and Setup:

-

4-N-Boc-2-methylpiperazine

-

Methanol

-

Acetic acid

-

Sodium cyanoborohydride

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

-

-

Procedure:

-

Dissolve 4-N-Boc-2-methylpiperazine in methanol in the round-bottom flask.

-

Cool the solution in an ice bath.

-

Add acetic acid to the solution to achieve a mildly acidic pH.

-

Slowly add sodium cyanoborohydride to the cooled solution.

-

Allow the reaction to stir at room temperature for 10 hours, with the temperature potentially rising to 80°C.[9]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 2: Boc Deprotection

-

Materials and Setup:

-

The crude product from Step 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask with a magnetic stirrer

-

-

Procedure:

-

Dissolve the crude product from the previous step in dichloromethane.

-

Add trifluoroacetic acid to the solution and stir at room temperature for 1 hour.[9]

-

Monitor the deprotection via TLC.

-

Once the reaction is complete, neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The final product can be purified by distillation.

-

Biological Activities of Piperazine Derivatives

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[3][10] Derivatives of piperazine have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antipsychotic properties. While specific biological data for this compound derivatives are limited in the public domain, the known activities of other piperazine-containing molecules provide a strong rationale for its use as a scaffold in drug discovery.

Potential Therapeutic Applications:

-

Anticancer Activity: Numerous piperazine derivatives have been investigated as anticancer agents.[11][12] These compounds often function by inhibiting key signaling pathways involved in cell proliferation and survival.

-

Antimicrobial and Antifungal Activity: The piperazine nucleus is a common feature in molecules with antibacterial and antifungal properties.[13]

-

Antipsychotic and CNS Activity: The structural properties of the piperazine ring make it a suitable component for ligands targeting central nervous system receptors, such as dopamine and serotonin receptors.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a representative experimental workflow for the synthesis of piperazine derivatives and a key signaling pathway targeted by some piperazine-containing anticancer agents.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. N,N'-Dimethylpiperazine(106-58-1) 1H NMR spectrum [chemicalbook.com]

- 5. 1,4-Dimethylpiperazine | C6H14N2 | CID 7818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]

- 7. Piperazine, 1,4-dimethyl- [webbook.nist.gov]

- 8. Piperazine(110-85-0) IR Spectrum [m.chemicalbook.com]

- 9. 1,2-DIMETHYL-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 10. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]

- 11. Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Synthesis of Chiral 1,2-Dimethylpiperazine from Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of chiral 1,2-dimethylpiperazine, a valuable scaffold in medicinal chemistry, starting from the readily available chiral pool of amino acids, specifically alanine. This guide provides a comprehensive overview of a plausible synthetic pathway, including detailed experimental protocols for key transformations, quantitative data, and logical workflow diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

Chiral 1,2-disubstituted piperazines are important structural motifs found in a wide array of biologically active compounds and approved pharmaceuticals. Their rigid framework and the stereochemical orientation of the substituents play a crucial role in their interaction with biological targets. The use of amino acids as starting materials offers an attractive and cost-effective strategy for the enantioselective synthesis of these complex molecules, leveraging the inherent chirality of the natural building blocks. This guide focuses on a synthetic route to enantiopure this compound (also known as 2,3-dimethylpiperazine) from L- or D-alanine.

Overall Synthetic Strategy

The proposed synthetic pathway from alanine to chiral this compound involves a three-stage process. The key is the stereospecific conversion of the amino acid into a chiral 1,2-diaminopropane intermediate, which then undergoes cyclization to form the desired piperazine ring.

The overall transformation can be visualized as follows:

Caption: Overall synthetic workflow from alanine to this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each key stage of the synthesis. The quantitative data, where available in the cited literature, is summarized in the accompanying tables.

Stage 1: Reduction of Alanine to Alaninol

The first step involves the reduction of the carboxylic acid functionality of alanine to a primary alcohol, yielding the corresponding chiral alaninol. This transformation is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[1]

Experimental Protocol: Synthesis of (S)-2-Aminopropan-1-ol ((S)-Alaninol)

-

A solution of (S)-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water, while cooling in an ice bath.

-

The resulting granular precipitate is filtered off and washed thoroughly with THF or diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (S)-alaninol.

-

The product can be purified by distillation under reduced pressure.

| Parameter | Value | Reference |

| Starting Material | (S)-Alanine | [1] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [1] |

| Reaction Time | 4-6 hours (reflux) | [1] |

| Yield | Typically high (specific yield not provided) | [1] |

| Purity | High after distillation | [1] |

Stage 2: Conversion of Alaninol to 1,2-Diaminopropane

This critical step involves the conversion of the hydroxyl group of alaninol into an amino group to furnish the key intermediate, chiral 1,2-diaminopropane. A common strategy for this transformation is a two-step process involving the activation of the alcohol, typically by converting it into a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an amine equivalent (e.g., ammonia or an azide followed by reduction).

Experimental Protocol: Synthesis of (S)-1,2-Diaminopropane from (S)-Alaninol (A Representative Procedure)

This protocol is a generalized representation based on standard organic transformations, as a specific literature procedure for this exact conversion was not identified in the search.

Step 2a: Tosylation of (S)-Alaninol

-

(S)-Alaninol (1.0 eq) is dissolved in anhydrous pyridine or dichloromethane (DCM) and cooled to 0 °C.

-

p-Toluenesulfonyl chloride (TsCl) (1.1 eq) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine, then dried over anhydrous Na₂SO₄.

-

The solvent is evaporated to yield the crude O-tosylated alaninol, which may be used in the next step without further purification.

Step 2b: Amination of O-Tosylated Alaninol

-

The crude O-tosylated alaninol (1.0 eq) is dissolved in a suitable solvent such as dimethylformamide (DMF) or ammonia-saturated ethanol.

-

Sodium azide (NaN₃) (1.5 - 2.0 eq) is added, and the mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC).

-

After cooling, the reaction mixture is diluted with water and the azido product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried, and concentrated.

-

The crude azido intermediate is then dissolved in a solvent like methanol or ethanol, and a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst or lithium aluminum hydride is added to reduce the azide to the primary amine.

-

Upon completion of the reduction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting diamine can be purified by distillation.

| Parameter | Value (Estimated) |

| Starting Material | (S)-Alaninol |

| Key Reagents | p-Toluenesulfonyl chloride, Sodium azide, H₂/Pd-C or LiAlH₄ |

| Solvents | Pyridine/DCM, DMF/Ethanol, Methanol/Ethanol |

| Reaction Conditions | 0 °C to RT (Tosylation), 80-100 °C (Azidation), RT (Reduction) |

| Yield | Moderate to good over two steps |

| Purity | Requires purification by distillation |

Stage 3: Cyclization of 1,2-Diaminopropane to this compound

The final step is the construction of the piperazine ring by reacting the chiral 1,2-diaminopropane with a suitable two-carbon electrophile, such as 1,2-dichloroethane or 1,2-dibromoethane. This reaction proceeds via a double nucleophilic substitution.

Experimental Protocol: Synthesis of (2S,3S)-2,3-Dimethylpiperazine

This is a general procedure for the cyclization of a 1,2-diamine to a piperazine.

-

(S)-1,2-Diaminopropane (1.0 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0-3.0 eq) are suspended in a high-boiling polar aprotic solvent like acetonitrile or DMF.

-

1,2-Dichloroethane or 1,2-dibromoethane (1.0-1.2 eq) is added dropwise to the stirred suspension at room temperature.

-

The reaction mixture is then heated to reflux (80-120 °C) for 12-24 hours, or until the reaction is complete (monitored by GC-MS or LC-MS).

-

After cooling to room temperature, the inorganic salts are filtered off.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by distillation to afford the desired (2S,3S)-2,3-dimethylpiperazine.

| Parameter | Value |

| Starting Material | (S)-1,2-Diaminopropane |

| Cyclizing Agent | 1,2-Dichloroethane or 1,2-Dibromoethane |

| Base | Potassium Carbonate or Triethylamine |

| Solvent | Acetonitrile or DMF |

| Reaction Temperature | 80-120 °C |

| Reaction Time | 12-24 hours |

| Yield | Variable, dependent on conditions |

| Purity | Requires purification |

Logical Relationship Diagram

The following diagram illustrates the logical progression and key transformations in the synthesis of chiral this compound from alanine.

References

An In-depth Technical Guide to the Physical Properties of 1,2-Dimethylpiperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2-Dimethylpiperazine derivatives. The information is curated for researchers, scientists, and professionals in drug development who are working with these compounds. This document summarizes key quantitative data in structured tables, details experimental protocols for synthesis and characterization, and provides visualizations of experimental workflows.

Core Physical and Chemical Properties

This compound and its derivatives are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their presence in a wide array of pharmacologically active molecules.[1] Understanding their physical properties is crucial for their application in drug design and development, influencing factors such as solubility, bioavailability, and reactivity.

Quantitative Data Summary

The physical properties of various dimethylpiperazine isomers and their derivatives are summarized below. These properties are critical for predicting the behavior of these compounds in different chemical and biological environments.

Table 1: Physical Properties of Dimethylpiperazine Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index (n20/D) |

| This compound | 25057-77-6 | C₆H₁₄N₂ | 114.19 | - | - | - | - |

| (S)-1,2-Dimethylpiperazine | 485841-52-9 | C₆H₁₄N₂ | 114.19 | - | - | - | - |

| 1,4-Dimethylpiperazine (N,N'-Dimethylpiperazine) | 106-58-1 | C₆H₁₄N₂ | 114.19 | -1[2][3] | 131-133[2][3] | 0.844-0.85[2][3] | 1.4463-1.45[2][3] |

| 2,5-Dimethylpiperazine | 106-55-8 | C₆H₁₄N₂ | 114.19 | - | 162[4] | - | - |

| 2,2-Dimethylpiperazine | 84477-72-5 | C₆H₁₄N₂ | 114.19 | - | - | - | - |

Table 2: Acidity and Basicity

| Compound Name | pKa1 | pKa2 | Reference |

| Piperazine | 9.73 | 5.35 | [5][6] |

| (S)-1,2-Dimethylpiperazine | 9.31 (Predicted) | - | [7] |

| 1,4-Dimethylpiperazine | 8.539 | 4.630 | [3] |

| 2-Methylpiperazine | 9.87 | 5.48 | [6] |

Table 3: Solubility Data

| Compound | Solvent | Solubility | Reference |

| Piperazine | Water | Freely soluble | [5][8] |

| Piperazine | Ethylene Glycol | Soluble | [5] |

| Piperazine | Diethyl Ether | Poorly soluble | [5] |

| 1,4-Dimethylpiperazine | Water | Miscible | [3] |

| 2,2-Dimethylpiperazine | Water, Organic Solvents | Excellent | [9] |

| Substituted Piperazine Amides | Methanol, Water | Excellent | [10] |

| 5-benzyl-substituted-piperazine-containing urea | Water | 7.46 mg/mL | [11][12] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound derivatives are essential for reproducible research. The following sections outline common experimental procedures.

Synthesis of 1,4-Dimethylpiperazine via Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines, such as piperazine, to yield 1,4-dimethylpiperazine.[1]

Materials:

-

Piperazine

-

Aqueous solution of formaldehyde

-

Formic acid

-

Sulfuric acid

Procedure:

-

To a reaction vessel, add piperazine to an aqueous solution of formaldehyde while stirring and cooling to maintain the temperature below 50°C.[1]

-

Subsequently, add sulfuric acid to the mixture.[1]

-

Slowly add formic acid, controlling the rate to manage the evolution of carbon dioxide.[1]

-

Maintain the reaction temperature between 40°C and 60°C.[1] The reaction proceeds at atmospheric pressure.[1]

-

Upon completion of the reaction, isolate and purify the 1,4-dimethylpiperazine by distillation.[1]

Characterization of Piperazine Derivatives

The structural confirmation of synthesized piperazine derivatives is typically achieved through a combination of spectroscopic techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker Avance at 300, 400, 700, or 800 MHz).[13][14]

-

Samples are dissolved in deuterated solvents such as CDCl₃, CD₃OD, or DMSO-d₆.[13][14]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).[13][14]

2. Mass Spectrometry (MS):

-

Mass spectral data are recorded to determine the mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern.[13][14]

-

Techniques such as Electrospray Ionization (ESI-MS) are commonly used.[13][14]

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectra are recorded to identify the functional groups present in the molecule.[15]

-

The vapor phase infrared spectra are typically recorded in the range of 4000–650 cm⁻¹.[16]

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships in the study of this compound derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. Piperazine, 2,5-dimethyl- [webbook.nist.gov]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. uregina.ca [uregina.ca]

- 7. guidechem.com [guidechem.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. chemimpex.com [chemimpex.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1,2-Dimethylpiperazine as a Chiral Ligand in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral piperazines are a class of organic compounds that hold significant potential in the field of asymmetric synthesis. Their rigid, C2-symmetric framework makes them attractive candidates for use as chiral ligands in metal-catalyzed reactions. (R,R)- and (S,S)-1,2-Dimethylpiperazine, as simple, C2-symmetric chiral diamines, represent a fundamental scaffold for this class of ligands. The two stereogenic centers and the defined spatial orientation of the nitrogen lone pairs can create a chiral environment around a metal center, enabling the transfer of chirality to a substrate during a catalytic transformation.